2-Fluoro-4-(4-fluorophenyl)pyridine is an organic compound classified under the category of aromatic heterocyclic compounds. It features a pyridine ring with fluorine and phenyl substitutions, making it a member of the fluorinated pyridines. This compound is recognized for its potential applications in medicinal chemistry due to its unique structural characteristics and reactivity.
The synthesis of 2-Fluoro-4-(4-fluorophenyl)pyridine can be approached through several methods. One notable method involves the nucleophilic substitution reaction on a suitable precursor, such as 2-fluoro-4-methylpyridine. The introduction of the 4-fluorophenyl group can be achieved via electrophilic aromatic substitution or coupling reactions.
The molecular structure of 2-Fluoro-4-(4-fluorophenyl)pyridine is characterized by:
| Property | Value |
|---|---|
| Chemical Formula | CHFN |
| Molecular Weight | 257.238 g/mol |
| SMILES | C1=CC(=C(N=C1)F)C=C(C=C)F |
2-Fluoro-4-(4-fluorophenyl)pyridine participates in various chemical reactions typical of aromatic compounds:
The reactivity of this compound is influenced by its electron-withdrawing fluorine substituents, which modulate its electronic properties and steric hindrance during reactions.
The mechanism of action for compounds like 2-Fluoro-4-(4-fluorophenyl)pyridine often involves interactions at the molecular level with biological targets:
Studies suggest that fluorinated compounds can enhance metabolic stability and bioavailability, making them attractive candidates in drug design.
2-Fluoro-4-(4-fluorophenyl)pyridine has significant applications in scientific research, particularly in:
This compound exemplifies the importance of fluorinated heterocycles in modern chemistry, showcasing their versatility and utility across various fields.
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9